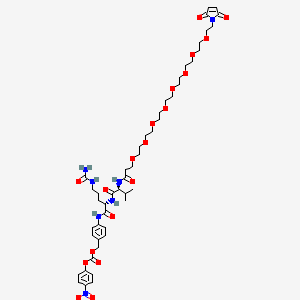
2-Chlorocycloheptanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorocycloheptanecarbaldehyde is an organic compound with a seven-membered ring structure, where a chlorine atom is attached to the second carbon and an aldehyde group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocycloheptanecarbaldehyde typically involves the chlorination of cycloheptanecarbaldehyde. One common method is the reaction of cycloheptanecarbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Chlorocycloheptanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorocycloheptanecarboxylic acid.
Reduction: 2-Chlorocycloheptanol.
Substitution: 2-Aminocycloheptanecarbaldehyde or 2-Thiocycloheptanecarbaldehyde.
科学研究应用
2-Chlorocycloheptanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chlorocycloheptanecarbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.
相似化合物的比较
Similar Compounds
2-Chlorocyclohexanecarbaldehyde: A six-membered ring analog with similar reactivity but different steric and electronic properties.
2-Chlorocyclooctanecarbaldehyde: An eight-membered ring analog with potentially different conformational flexibility and reactivity.
Uniqueness
2-Chlorocycloheptanecarbaldehyde is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H13ClO |
|---|---|
分子量 |
160.64 g/mol |
IUPAC 名称 |
2-chlorocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-8-5-3-1-2-4-7(8)6-10/h6-8H,1-5H2 |
InChI 键 |
WDGHUSQGPBRTTJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)

